molecular formula C17H15NO5 B5552846 methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

Cat. No.: B5552846
M. Wt: 313.30 g/mol
InChI Key: YPWDFHDOOAKSOA-UHFFFAOYSA-N
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Description

Methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is an organic compound that features a benzodioxane ring fused to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxane ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The benzodioxane ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxane: A simpler analog with similar structural features.

    Methyl 2-aminobenzoate: Shares the benzoate ester moiety.

    2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: The precursor in the synthesis of the target compound.

Uniqueness

Methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is unique due to the combination of the benzodioxane ring and the benzoate ester, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxane moiety, which is known for its presence in various bioactive compounds. The molecular formula is C15H15N1O5C_{15}H_{15}N_{1}O_{5}, with a molecular weight of approximately 285.29 g/mol.

PropertyValue
Molecular Formula C15H15N1O5C_{15}H_{15}N_{1}O_{5}
Molecular Weight 285.29 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The benzodioxane structure allows it to participate in various biochemical interactions that can lead to inhibition or activation of metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds with benzodioxane structures often possess antioxidant properties. This activity can protect cells from oxidative stress and reduce the risk of chronic diseases.

2. Antimicrobial Effects

Research indicates that similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

3. Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of related compounds. For instance, sulfonamides containing benzodioxane moieties have been shown to inhibit α-glucosidase and acetylcholinesterase, indicating that this compound may exhibit similar effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Case Study: Enzyme Inhibition

A study published in ResearchGate explored the synthesis of new sulfonamides with benzodioxane structures and their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings suggested that these compounds could serve as potential therapeutic agents for managing diabetes and Alzheimer's disease due to their enzyme inhibitory properties .

Comparative Analysis

A comparative analysis of this compound with other similar compounds revealed unique reactivity profiles and bioactivity patterns that could be exploited for drug development .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-21-17(20)11-6-2-3-7-12(11)18-16(19)15-10-22-13-8-4-5-9-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWDFHDOOAKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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